![molecular formula C12H22ClNO2 B2434927 N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide CAS No. 2411183-40-7](/img/structure/B2434927.png)
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide, also known as tBOC-Cl, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid L-alanine and is commonly used as a protecting group for amino groups in peptide synthesis.
Wirkmechanismus
The mechanism of action of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the formation of a covalent bond between the tBOC group and the amino group of the peptide. This protects the amino group from unwanted reactions during peptide synthesis. The tBOC group can be removed using mild acidic conditions, which cleaves the covalent bond and restores the original amino group.
Biochemical and Physiological Effects:
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide does not have any known biochemical or physiological effects, as it is primarily used as a tool in peptide synthesis. It is not metabolized by the body and is excreted unchanged.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide in peptide synthesis are its high yield of synthesis, ease of removal, and versatility in protecting N-terminal amino groups. The limitations of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide include its potential for racemization during peptide synthesis and its sensitivity to acidic conditions.
Zukünftige Richtungen
For N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide research include the development of new protecting groups for amino groups, the optimization of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide synthesis, and the exploration of its potential for use in other areas of chemical synthesis.
In conclusion, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide is a widely used protecting group for amino groups in peptide synthesis. Its ease of removal and versatility make it a valuable tool for scientific research. While it does not have any known biochemical or physiological effects, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide has the potential for future development in the field of chemical synthesis.
Synthesemethoden
The synthesis of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the reaction of L-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white solid that is purified by recrystallization. The overall yield of the synthesis is typically high, making N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
TBOC-Cl is widely used in peptide synthesis as a protecting group for amino groups. It is particularly useful for the protection of N-terminal amino groups, which are prone to side reactions during peptide synthesis. The tBOC group can be easily removed using mild acidic conditions, making it a versatile tool for peptide synthesis.
Eigenschaften
IUPAC Name |
N-[[(2R,3S)-2-tert-butyloxolan-3-yl]methyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(13)11(15)14-7-9-5-6-16-10(9)12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8?,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWHQNJOXSDEA-CBMCFHRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOC1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@@H]1CCO[C@H]1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

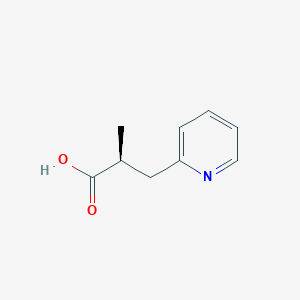

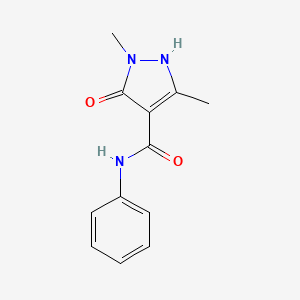




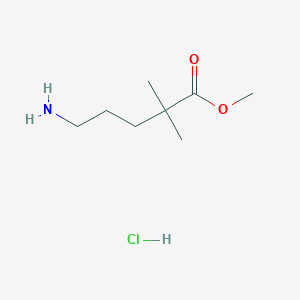
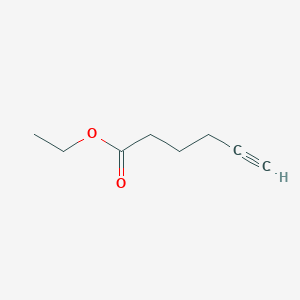
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)
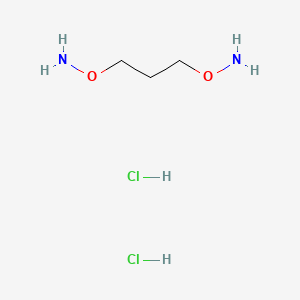
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)